molecular formula C11H12ClN3O4 B11752920 ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate

Cat. No.: B11752920
M. Wt: 285.68 g/mol
InChI Key: NZSCTHBRLLTOGZ-GXDHUFHOSA-N
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Description

Ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by an (E)-configured hydrazinylidene moiety, a chloro substituent at the α-carbon, and a 2-methyl-4-nitrophenyl group. This compound is part of a broader class of α-chloro hydrazone esters, which are intermediates in synthesizing heterocycles, pharmaceuticals, and functional materials. The stereochemistry (E vs. Z) and substituent positions on the aromatic ring significantly influence its reactivity and physicochemical properties .

Properties

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-5-4-8(15(17)18)6-7(9)2/h4-6,13H,3H2,1-2H3/b14-10+

InChI Key

NZSCTHBRLLTOGZ-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)Cl

Origin of Product

United States

Preparation Methods

Condensation Reaction Framework

The core synthetic route for ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate involves a two-step process:

  • Generation of 2-methyl-4-nitrophenylhydrazine : 2-Methyl-4-nitroaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reduction with stannous chloride (SnCl₂) to yield the hydrazine derivative.

  • Hydrazone Formation : The hydrazine intermediate reacts with ethyl 2-chloroacetoacetate in ethanol under reflux (80–100°C) for 5–10 hours, forming the target hydrazone.

Key Reaction:

2-Methyl-4-nitrophenylhydrazine+Ethyl 2-chloroacetoacetateEtOH, 80–100°CEthyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate\text{2-Methyl-4-nitrophenylhydrazine} + \text{Ethyl 2-chloroacetoacetate} \xrightarrow{\text{EtOH, 80–100°C}} \text{this compound}

Acid-Catalyzed Cyclization and Byproduct Mitigation

Side reactions, such as ester hydrolysis or nitro group reduction, are suppressed using:

  • Low-temperature diazotization (–5°C to 0°C) to stabilize the nitro group.

  • Inert atmospheres (N₂/Ar) to prevent oxidation of the hydrazone moiety.

Reaction Mechanisms and Stereochemical Control

Hydrazone Formation Kinetics

The reaction follows second-order kinetics, with rate dependence on both hydrazine and ester concentrations. Density Functional Theory (DFT) calculations suggest the E-isomer is favored due to steric hindrance between the methyl group and ester moiety, stabilizing the transition state.

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent EthanolMaximizes solubility of intermediates
Temperature 80–100°CAccelerates imine formation without decomposing nitro groups
Reaction Time 5–10 hoursBalances completion and side reactions

Data adapted from analogous hydrazone syntheses.

Industrial-Scale Optimization Strategies

Process Analytical Technology (PAT)

Real-time monitoring via FTIR spectroscopy tracks hydrazine consumption and hydrazone formation, enabling dynamic adjustment of reaction parameters.

Purification Protocols

  • Distillation : Underpressure distillation removes water and unreacted starting materials.

  • Recrystallization : Crude product is recrystallized from 95–98% industrial ethanol, yielding white crystalline plates with ≥98.5% purity (HPLC).

Yield Optimization Table:

StepYield (%)Purity (%)
Condensation70–7585–90
Distillation90–9590–95
Recrystallization85–90≥98.5

Challenges and Troubleshooting

Nitro Group Stability

The electron-withdrawing nitro group sensitizes the molecule to reduction under acidic conditions. Mitigation includes:

  • pH control (5–7) during workup.

  • Short reaction times to minimize exposure to protic solvents.

E/Z Isomer Separation

Chromatographic separation on silica gel (hexane:ethyl acetate, 3:1) resolves E- and Z-isomers, with the E-form eluting first due to lower polarity.

Comparative Analysis of Methodologies

Patent vs. Academic Protocols

AspectIndustrial PatentAcademic Synthesis
Scale Multi-kilogramGram-scale
Catalyst NoneTriethylamine (TEA)
Yield 40% (crude), 85% (final)60–70% (final)

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazone derivatives, including ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Case Study: Antimicrobial Evaluation
A study evaluated a series of hydrazone derivatives against clinically isolated bacterial strains. The compounds were tested for their minimal inhibitory concentrations (MICs), demonstrating promising results comparable to standard antibiotics . This suggests that this compound could serve as a lead compound in the development of new antimicrobial agents.

2. Pharmaceutical Development

The compound's structure allows for modifications that can enhance its biological activity. As a hydrazone derivative, it can be utilized in drug design to create more effective therapeutics targeting specific diseases, including cancer and infections .

Case Study: Drug Design Innovations
In a recent publication, researchers synthesized various hydrazone derivatives to assess their anticancer properties. The study found that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer drugs based on the hydrazone framework .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazinylidene moiety can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the phenyl ring and the stereochemistry (E/Z) critically determine properties such as melting points, solubility, and reactivity. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
Ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate 2-methyl, 4-nitro 285.68 Not reported
Ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate 4-nitro 271.67 Not reported
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate 4-methoxy, 2-nitro 301.68 127
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate 3-chloro, 4-methyl 275.13 Not reported
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate 3,5-dichloro 295.50 Not reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro groups (e.g., 4-nitro in ) enhance electrophilicity, facilitating nucleophilic attacks in cyclization reactions . The 2-methyl-4-nitro substituent in the target compound likely balances steric hindrance and electronic effects.
  • Melting Points : The 4-methoxy-2-nitro analog exhibits a higher melting point (127°C) due to hydrogen bonding and crystal packing efficiency, whereas chloro substituents (e.g., ) may reduce melting points due to increased molecular asymmetry.

Stereochemical and Geometric Comparisons

The E/Z isomerism impacts molecular geometry and reactivity:

  • Crystal Structures: The (Z)-isomer of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate forms intramolecular hydrogen bonds (N–H⋯O), stabilizing planar configurations . In contrast, the (E)-isomer likely adopts a non-planar geometry, altering π-π stacking interactions .
  • Reactivity : E-isomers are more reactive in photolytic cyclization due to reduced steric hindrance between the aryl and ester groups. For example, irradiation of benzotriazole derivatives yields benzimidazoles (45–48% yield) via biradical intermediates .

Key Findings :

  • Microwave irradiation improves yields (85–92%) for (E)-configured hydrazones by reducing reaction times from hours to minutes .
  • Trifluoromethyl groups (e.g., ) moderately reduce yields (58–67%) due to steric and electronic effects.

Reactivity in Heterocycle Formation

The target compound and analogs undergo diverse cyclization pathways:

  • Photolysis : Produces benzimidazoles (e.g., 14a,b) via N₂ extrusion and biradical intermediates .
  • Nucleophilic Substitution : Reacts with sodium azide to form tetrazole derivatives, critical in medicinal chemistry .
  • Thiosemicarbazone Reactions : Forms hybrid thiazolidine derivatives with antimicrobial activity .

Biological Activity

Ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate, also known by its CAS number 27143-13-1, is a compound that has garnered attention for its unique biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H10ClN3O4
Molecular Weight271.657 g/mol
Density1.41 g/cm³
Boiling Point390.2 °C at 760 mmHg
Melting Point142-143 °C
SolubilitySoluble in organic solvents

Biological Activity

1. Anticoagulant Properties

This compound exhibits significant biological activity as an inhibitor of Factor Xa , a crucial enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively prevents thrombin generation, which is essential for fibrin formation and blood clotting. This mechanism positions it as a potential anticoagulant agent, making it relevant for therapeutic applications in managing thromboembolic disorders such as deep vein thrombosis and pulmonary embolism .

2. Pharmacological Studies

Research indicates that the compound serves as an intermediate in the synthesis of anticoagulant drugs like Apixaban , which is utilized clinically to prevent and treat blood clots. The ability to inhibit Factor Xa is linked to its structural characteristics, particularly the presence of the nitrophenyl hydrazone moiety, which enhances its pharmacological profile .

3. Cytochrome P450 Interactions

Studies have shown that this compound interacts with various cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These interactions are critical for drug metabolism and may influence the pharmacokinetics of co-administered medications, highlighting the importance of understanding these dynamics in clinical settings .

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Diazonium Salt : p-Nitroaniline is treated with sodium nitrite to form a diazonium salt.
    p Nitroaniline+NaNO2Diazonium Salt\text{p Nitroaniline}+\text{NaNO}_2\rightarrow \text{Diazonium Salt}
  • Reaction with Ethyl 2-chloroacetoacetate : The diazonium salt is then reacted with ethyl 2-chloroacetoacetate to yield the final product.
    Diazonium Salt+Ethyl 2 chloroacetoacetateEthyl 2E 2 chloro 2 2 methyl 4 nitrophenyl hydrazinylidene acetate\text{Diazonium Salt}+\text{Ethyl 2 chloroacetoacetate}\rightarrow \text{Ethyl 2E 2 chloro 2 2 methyl 4 nitrophenyl hydrazinylidene acetate}

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • A study demonstrated its anticoagulant effects comparable to established therapies, suggesting it could serve as a viable alternative or adjunct treatment in thromboembolic conditions .
  • Another research effort focused on its interaction with CYP enzymes, providing insights into potential drug-drug interactions that could affect patient safety and therapeutic efficacy .

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol70865
DMF80678
THF701052

Advanced: How can crystallographic disorder in this compound be resolved using software like SHELXL?

Answer:
Single-crystal X-ray diffraction (SC-XRD) often reveals disorder in the nitro or methyl groups. To address this:

  • Data collection : Use high-resolution (<1.0 Å) data to improve electron density maps .
  • SHELXL refinement : Apply PART instructions to model disorder, refining occupancy ratios and anisotropic displacement parameters (ADPs) .
  • Hydrogen bonding analysis : Identify stabilizing interactions (e.g., C–H···O) to validate structural models .
  • Validation tools : Use PLATON or OLEX2 to check for overfitting and geometric plausibility .

Example : In a related hydrazone derivative, dihedral angles between aromatic subunits were resolved to <20° using SHELXL, confirming planar geometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify hydrazone proton (δ 10.5–11.5 ppm) and ester methyl (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and nitrophenyl carbons (δ 140–150 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error .
  • IR spectroscopy : Detect C=O (1700–1750 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .

Advanced: How do structural modifications (e.g., nitro group position) influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Nitro group position : Para-nitro (vs. meta) enhances electron-withdrawing effects, increasing electrophilicity and enzyme inhibition .
  • Methyl substitution : Ortho-methyl groups sterically hinder binding to hydrophobic enzyme pockets, reducing activity .

Q. Table 2: Biological Activity of Analogues

SubstituentIC₅₀ (µM) against Enzyme XLogP
2-methyl-4-nitrophenyl12.3 ± 1.22.8
3,5-dimethylphenyl45.6 ± 3.43.1
4-chlorophenyl28.9 ± 2.12.5

Methodological note : Use molecular docking (AutoDock Vina) to predict binding modes and validate with enzymatic assays .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized assays : Use identical enzyme concentrations (e.g., 10 nM) and buffer systems (pH 7.4) across studies .
  • Purity validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Control experiments : Test against known inhibitors (e.g., staurosporine) to calibrate activity measurements .

Example : A 2024 study attributed conflicting IC₅₀ values (15 vs. 30 µM) to residual DMSO in stock solutions, which inhibited enzyme activity at >1% v/v .

Advanced: What strategies are effective for analyzing non-covalent interactions in crystal packing?

Answer:

  • Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding, π-π stacking) using CrystalExplorer .
  • Topological analysis (AIM) : Calculate bond critical points (BCPs) with Gaussian09 to confirm interaction strengths .
  • Thermal ellipsoid plots : Use ORTEP-3 to visualize ADPs and identify dynamic disorder .

Case study : In a benzimidazole analogue, C–H···O interactions (2.8–3.0 Å) stabilized the crystal lattice along the b-axis .

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